N-Methyl-N-propan-2-yl-3-prop-2-enoyl-1,3-thiazolidine-4-carboxamide
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Description
N-Methyl-N-propan-2-yl-3-prop-2-enoyl-1,3-thiazolidine-4-carboxamide , commonly known as Methiopropamine (MPA) , is an organic compound with a fascinating structure. First reported in 1942, MPA features a thiophene ring with an alkyl amine substituent at the 2-position. It gained attention as a “research chemical” or “legal high” in the UK, where it was marketed under various names, including “Blow” .
Synthesis Analysis
- Reaction with methylamine : Finally, methylamine is added to produce the target compound, 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular formula of MPA is C8H13NS , with a molar mass of approximately 155.26 g/mol. Its 3D structure includes a thiophene ring and an alkyl chain. The presence of the amine group makes it a potential pharmacologically active compound .
Chemical Reactions Analysis
MPA functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). It exhibits approximately 1.85 times more selectivity for norepinephrine than dopamine. While it is less potent than dextroamphetamine as a norepinephrine reuptake inhibitor, it still has stimulant properties. Notably, it has negligible activity as a serotonin reuptake inhibitor .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-propan-2-yl-3-prop-2-enoyl-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-5-10(14)13-7-16-6-9(13)11(15)12(4)8(2)3/h5,8-9H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJALODLZLUXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CSCN1C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-propan-2-yl-3-prop-2-enoyl-1,3-thiazolidine-4-carboxamide |
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